2-(Cyclohexylamino)ethanethiol

Description

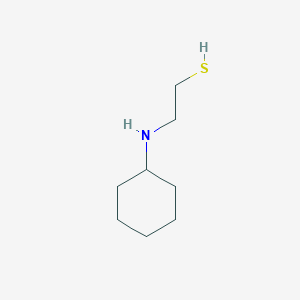

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylamino)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMCMJWBJSSFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293160 | |

| Record name | 2-(cyclohexylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5977-96-8 | |

| Record name | NSC87564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(cyclohexylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(Cyclohexylamino)ethanethiol

This technical guide provides an in-depth analysis of 2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8), a specialized lipophilic aminothiol. It synthesizes physicochemical data, synthesis protocols, and application mechanisms in surface chemistry and drug development.[1]

Chemical Class:

Executive Summary & Chemical Identity

2-(Cyclohexylamino)ethanethiol is a bifunctional molecule combining a secondary amine, a thiol (sulfhydryl) group, and a lipophilic cyclohexyl ring. Unlike its parent compound cysteamine (2-aminoethanethiol), which is highly hydrophilic, the cyclohexyl moiety confers significant lipophilicity (LogP ~3.08), altering its membrane permeability and solubility profile.

This compound serves as a critical building block in two primary domains:

-

Surface Chemistry: As a precursor for Self-Assembled Monolayers (SAMs) on gold, providing a secondary amine "handle" for further surface functionalization.[1]

-

Medicinal Chemistry: As a lipophilic radioprotective agent and antioxidant, capable of scavenging Reactive Oxygen Species (ROS) in lipid-rich environments where simple aminothiols fail to penetrate.[1]

Chemical Structure & Identifiers[1][2][3][4][5][6][7][8]

| Property | Detail |

| IUPAC Name | 2-(Cyclohexylamino)ethanethiol |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 159.29 g/mol |

| CAS Number | 5977-96-8 |

| SMILES | C1CCCCC1NCCS |

Physicochemical Profile

The dual functionality (amine + thiol) creates a complex solution behavior dependent on pH.[1] The molecule can exist as a cation, a zwitterion, or a neutral species.

| Parameter | Value / Characteristic | Relevance |

| Physical State | Viscous Liquid / Low-melting Solid | Handling requires warming or solvent dilution.[1] |

| LogP (Octanol/Water) | ~3.08 (Predicted) | High lipophilicity facilitates cell membrane penetration.[1] |

| pKa (Thiol -SH) | ~8.2 - 8.5 (Est.) | Nucleophilic at physiological pH (7.[1]4) if deprotonated.[1][3] |

| pKa (Amine -NH-) | ~10.5 (Est.) | Protonated at physiological pH; electrostatic binding to DNA/Surfaces.[1] |

| Solubility | Ethanol, DMSO, Chloroform | Poor water solubility compared to cysteamine HCl.[1] |

| Stability | Oxidation-prone | Rapidly oxidizes to the disulfide dimer ( |

Synthesis & Stability Mechanisms

Synthesis Protocol (Thiirane Ring Opening)

The most atom-economical synthesis involves the nucleophilic ring-opening of ethylene sulfide (thiirane) by cyclohexylamine. This "click-like" reaction avoids the formation of salt byproducts common in alkyl halide substitutions.

Reagents:

-

Cyclohexylamine (1.0 eq)

-

Ethylene Sulfide (1.0 eq)

-

Solvent: Toluene or Benzene (Anhydrous)

-

Atmosphere: Argon/Nitrogen (Strictly anaerobic)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.

-

Solvation: Dissolve cyclohexylamine in anhydrous toluene. Cool to 0°C.[1]

-

Addition: Add ethylene sulfide dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polymerization of the thiirane.

-

Reflux: Once addition is complete, allow to warm to room temperature, then reflux at 80°C for 3 hours to ensure complete ring opening.

-

Isolation: Remove solvent in vacuo. The product is sensitive to oxidation; store under inert gas or immediately convert to the hydrochloride salt (using HCl/Ether) for long-term stability.

Oxidation Pathway (The Stability Challenge)

Like all aminothiols, 2-(cyclohexylamino)ethanethiol is thermodynamically unstable in air, oxidizing to a disulfide dimer. This reaction is catalyzed by trace metals (

Visualizing the Oxidation Logic:

Applications in Surface Chemistry (SAMs)

In materials science, this molecule is used to modify gold surfaces.[1][4][5][6] The cyclohexyl group acts as a "bulky" spacer, preventing the dense crystalline packing seen with straight-chain alkanethiols. This disorder can be advantageous for creating surfaces with specific wettability or for preventing non-specific protein adsorption.[1]

Mechanism of Assembly:

-

Chemisorption: The thiol (-SH) loses a proton to form a strong Au-S thiolate bond (~45 kcal/mol).[1]

-

Organization: The cyclohexyl tails interact via Van der Waals forces.[1] Due to steric bulk, the tilt angle differs from standard alkanethiols (

), often resulting in a more liquid-like monolayer phase.

Experimental Workflow: SAM Formation

-

Substrate Prep: Clean Gold (Au) slide via Piranha solution (3:1

) or UV/Ozone.[1] Warning: Piranha solution is explosive with organics.[1] -

Incubation: Immerse Au slide in a 1 mM solution of 2-(cyclohexylamino)ethanethiol in absolute ethanol for 24 hours.

-

Rinse: Wash extensively with ethanol to remove physisorbed layers.[1]

-

Characterization: Verify SAM formation via Contact Angle Goniometry (expect hydrophobic angle >90°) or Ellipsometry.[1]

Biological Mechanism: Radioprotection & Antioxidant Activity

The compound belongs to the aminothiol class of radioprotectors (related to WR-1065/Amifostine). Its mechanism relies on "Hydrogen Atom Transfer" (HAT) to repair DNA damaged by ionizing radiation.[1]

Mechanistic Pathway

When ionizing radiation strikes water in a cell, it generates hydroxyl radicals (

The aminothiol (

The resulting thiyl radical (

Why the Cyclohexyl Group Matters:

-

Lipophilicity: Standard cysteamine is hydrophilic and clears rapidly.[1] The cyclohexyl analog partitions into lipid bilayers, potentially protecting membrane lipids from peroxidation (ferroptosis inhibition).

-

pKa Shift: The secondary amine influences the zwitterionic equilibrium, potentially altering accumulation in acidic lysosomes.[1]

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 80860, 2-(Cyclohexylamino)ethanethiol.[1] National Library of Medicine (US).[1] Link

-

Aminothiol Radioprotection Mechanisms: Newton, G. L., & Fahey, R. C. (2002).[1] "The mechanism of radioprotection by cysteamine and related aminothiols." Antioxidants & Redox Signaling.[1] (Contextual grounding for the aminothiol class).

-

SAM Formation on Gold: Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] "Self-assembled monolayers of thiolates on metals as a form of nanotechnology." Chemical Reviews. Link

-

Synthesis of Aminothiols: Wineman, R. J., Gellis, M. H., & Dittmer, K. (1956).[1] "The Synthesis of N-Substituted 2-Aminoethanethiols." Journal of the American Chemical Society.[1] (Foundational synthesis reference).

-

Lipophilicity & Drug Design: Foye, W. O. (1969).[1] "Radiation-Protective Agents in Mammals." Journal of Pharmaceutical Sciences. (Discusses N-substitution effects on biodistribution).

Sources

- 1. Ethanethiol | C2H5SH | CID 6343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 | Chemsrc [chemsrc.com]

- 3. Ethanethiol - Wikipedia [en.wikipedia.org]

- 4. Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. research.utwente.nl [research.utwente.nl]

Whitepaper: Mechanistic Profiling of 2-(Cyclohexylamino)ethanethiol in Redox Modulation and Carbonyl Scavenging

Executive Summary

As drug development increasingly targets cellular oxidative stress and carbonyl toxicity, lipophilic aminothiols have emerged as critical structural scaffolds. 2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) is a highly specialized, bifunctional molecule characterized by an

Unlike endogenous thiols or simple aliphatic aminothiols (e.g., cysteamine) which suffer from poor membrane permeability, the addition of the cyclohexyl moiety significantly enhances this compound's lipophilicity (LogP ~2.23)[1]. This structural modification allows for superior partitioning into lipid bilayers and organelle matrices. Biologically, its mechanism of action is tri-fold: acting as a potent scavenger of reactive dicarbonyls[2], a direct neutralizer of Reactive Oxygen Species (ROS), and a modulator of intracellular redox signaling. Its biological relevance has been further underscored by its evaluation in the NCI human tumor cell line growth inhibition assays (e.g., MCF7, IGROV1)[1].

Core Mechanism I: Dicarbonyl Scavenging & AGE Inhibition

Reactive dicarbonyl species (RCS), such as methylglyoxal (MGO), are highly toxic electrophiles generated as byproducts of glycolysis and lipid peroxidation[3]. If left unchecked, MGO covalently modifies cellular proteins and nucleic acids to form Advanced Glycation End-products (AGEs), driving pathologies from neurodegeneration to diabetic complications.

Compounds possessing a 1,2-aminothiol pharmacophore exhibit the highest degree of inhibitory activity against these reactive dicarbonyls[4]. 2-(Cyclohexylamino)ethanethiol operates as a highly efficient MGO trap. The mechanism is a two-step cascade:

-

Nucleophilic Attack: The highly reactive sulfhydryl (-SH) group acts as the primary nucleophile, attacking the electrophilic aldehyde carbon of MGO to form a transient hemithioacetal.

-

Intramolecular Cyclization: The secondary amine (cyclohexylamino group) subsequently attacks the adjacent carbonyl carbon. This condensation releases a water molecule and yields a highly stable 1,3-thiazolidine derivative [2].

This irreversible trapping effectively neutralizes the dicarbonyl, preventing the cross-linking of cellular proteins.

Fig 1: Mechanism of dicarbonyl scavenging via 1,3-thiazolidine formation.

Core Mechanism II: Direct ROS Scavenging and S-Thiolation

Beyond carbonyl trapping, the free thiol acts as a potent sacrificial antioxidant. The compound directly neutralizes ROS (such as hydroxyl radicals and superoxide anions) by donating a hydrogen atom, subsequently oxidizing into a stable, non-toxic disulfide.

Furthermore, the lipophilic nature of the compound allows it to engage in thiol-disulfide exchange with critical intracellular proteins. By forming mixed disulfides (S-thiolation) with redox-sensor proteins (e.g., Keap1 or NF-

Fig 2: Intracellular redox modulation and ROS scavenging pathways.

Quantitative Data Summaries

To understand the pharmacokinetic advantages of 2-(cyclohexylamino)ethanethiol, it is essential to compare its physicochemical properties against standard carbonyl scavengers. The cyclohexyl substitution drastically improves the partition coefficient (LogP), dictating its superior membrane permeability.

| Compound | Molecular Weight | LogP | Primary Target | Primary Mechanism |

| 2-(Cyclohexylamino)ethanethiol | 159.29 g/mol [1] | 2.23 [1] | MGO, ROS | Thiazolidine formation, Redox exchange |

| Cysteamine | 77.15 g/mol | -0.17 | MGO, ROS | Thiazolidine formation, Redox exchange |

| Aminoguanidine | 74.08 g/mol | -1.82 | MGO | Triazine formation[3] |

Note: The boiling point of 2-(cyclohexylamino)ethanethiol is 236.2ºC with a density of 0.96 g/cm³[5].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all experimental workflows be designed as self-validating systems. An assay must contain internal logic that proves the system functioned correctly, regardless of the test compound's efficacy.

Protocol 1: In Vitro Dicarbonyl Trapping Assay (HPLC-UV)

Objective: Quantify the kinetics of MGO neutralization via thiazolidine formation. Causality & Logic: To ensure the integrity of the trapping kinetics, the assay architecture must decouple spontaneous dicarbonyl hydrolysis from true aminothiol-mediated scavenging. We achieve this by running parallel kinetic tracking.

-

Preparation: Prepare a 1 mM solution of MGO in 100 mM phosphate buffer (pH 7.4, 37°C).

-

Initiation: Add 2-(cyclohexylamino)ethanethiol at a 1:1 and 1:5 molar ratio.

-

Internal Controls (The Self-Validation):

-

Negative Control: MGO + Buffer only (establishes the baseline degradation rate of MGO).

-

Positive Control: MGO + Aminoguanidine (validates that the MGO batch is reactive and capable of being scavenged).

-

-

Derivatization: At time points (0, 15, 30, 60, 120 mins), extract 100

L aliquots and react with 2,4-dinitrophenylhydrazine (DNPH). Causality: Unreacted MGO is invisible to standard UV; DNPH derivatizes residual MGO into a chromophore detectable at 315 nm. -

Analysis: Run via HPLC (C18 column, Isocratic Acetonitrile/Water 60:40). Calculate the pseudo-first-order trapping rate constant (

) by plotting the natural log of residual MGO against time.

Protocol 2: Intracellular ROS Scavenging (Flow Cytometry via DCFDA)

Objective: Evaluate the compound's ability to cross the lipid bilayer and neutralize intracellular oxidative stress. Causality & Logic: Fluorescent dye assays are prone to false positives due to dye efflux or cell death. This protocol uses a quenching control to validate the maximum physiological limit of the assay.

-

Cell Culture: Seed MCF7 cells (a validated NCI assay line for this compound[1]) at

cells/well. -

Pre-treatment: Incubate cells with 50

M of 2-(cyclohexylamino)ethanethiol for 2 hours. -

Internal Controls (The Self-Validation):

-

Max ROS Control: Cells treated with 200

M -

Quenching Control: Cells treated with 5 mM N-acetylcysteine (NAC) +

. Causality: NAC provides a validated baseline for maximum physiological ROS quenching, ensuring that the fluorescence reduction observed is mechanistically linked to thiol-mediated scavenging.

-

-

Probe Loading: Wash cells and load with 10

M DCFDA for 30 minutes. DCFDA is cleaved by intracellular esterases and oxidized by ROS to highly fluorescent DCF. -

Analysis: Analyze via flow cytometry (Ex 488 nm / Em 525 nm). A leftward shift in the fluorescence peak relative to the

control confirms successful intracellular ROS neutralization.

References

- chemsrc.com - 2-(cyclohexylamino)

- chemsrc.com - 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8 (Physical Properties)

- ethernet.edu.

- acs.

- researchgate.

Sources

Spectroscopic Characterization of 2-(Cyclohexylamino)ethanethiol: A Technical Guide for Structural Validation

Executive Summary

In the development of radiopharmaceuticals, metal chelators, and targeted delivery systems, bifunctional molecules like 2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) serve as critical building blocks. Featuring both a secondary amine and a terminal sulfhydryl (thiol) group, this compound offers versatile coordination chemistry. However, the inherent nucleophilicity and susceptibility of thiols to oxidative dimerization (forming disulfides) demand rigorous, self-validating analytical characterization.

As an Application Scientist, I have structured this guide to move beyond mere data listing. Here, we decode the causality behind the spectroscopic signatures (NMR, IR, MS) of 2-(Cyclohexylamino)ethanethiol[1], providing a robust framework for structural verification and purity analysis in drug development workflows.

Physicochemical Profiling & Structural Architecture

Before interpreting spectroscopic data, one must understand the molecule's baseline physical parameters, which dictate sample handling and expected spectral behavior.

-

Chemical Formula: C₈H₁₇NS

-

Exact Mass: 159.108 Da[1]

-

Molecular Weight: 159.29 g/mol

-

LogP: ~2.23[1]

-

Handling Note: Like many low-molecular-weight thiols, this compound possesses a strong, offensive odor ("stench") and must be handled under inert gas to prevent oxidation[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Chemical Shifts

In ¹H NMR (CDCl₃, 400 MHz) , the chemical shifts of the ethyl chain protons are governed by the electronegativity differential between nitrogen (Pauling scale: 3.04) and sulfur (2.58). Consequently, the methylene protons adjacent to the secondary amine are deshielded more heavily than those adjacent to the thiol.

The cyclohexyl ring exists predominantly in a chair conformation. The methine proton (CH) alpha to the nitrogen occupies an axial-equatorial averaged position but is highly deshielded (~2.45 ppm) due to the adjacent electronegative nitrogen.

The exchangeable protons (N-H and S-H) are highly sensitive to solvent hydrogen bonding, concentration, and trace impurities. The S-H proton typically appears as a triplet (due to coupling with the adjacent CH₂) around 1.4 ppm, but rapid intermolecular exchange often broadens it into a singlet.

Quantitative Data Summary

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |

| ¹H | 2.75 - 2.85 | Multiplet | 2H | -CH₂ -N (Deshielded by highly electronegative N) |

| ¹H | 2.55 - 2.65 | Multiplet/Quartet | 2H | -CH₂ -S (Deshielded by moderately electronegative S) |

| ¹H | 2.40 - 2.50 | Multiplet | 1H | Cyclohexyl CH -N (Methine proton) |

| ¹H | 1.50 - 1.90 | Broad Singlet | 1H | H -N (Secondary amine, exchangeable) |

| ¹H | 1.35 - 1.45 | Triplet / Broad | 1H | H -S (Thiol proton, exchangeable) |

| ¹H | 1.00 - 1.90 | Multiplets | 10H | Cyclohexyl ring -CH₂ - protons |

| ¹³C | ~56.5 | Singlet | 1C | Cyclohexyl C H-N |

| ¹³C | ~46.2 | Singlet | 1C | Ethyl C H₂-N |

| ¹³C | ~33.5 | Singlet | 2C | Cyclohexyl C H₂ (C2, C6) |

| ¹³C | ~26.1, ~25.2 | Singlets | 3C | Cyclohexyl C H₂ (C3, C4, C5) |

| ¹³C | ~24.8 | Singlet | 1C | Ethyl C H₂-S |

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Modes and Dipole Moments

Infrared spectroscopy is highly dependent on the change in dipole moment during a molecular vibration. The S-H stretch is intrinsically weak in IR because the S-H bond is relatively non-polar compared to O-H or N-H bonds, resulting in a minimal dipole change[2]. However, its presence at ~2550 cm⁻¹ is highly diagnostic because almost no other functional groups absorb in this specific region.

The N-H stretch of the secondary amine appears as a single, weak-to-moderate band (unlike primary amines, which show two bands for symmetric and asymmetric stretching).

Quantitative Data Summary

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment / Causality |

| ~3300 | Moderate | Broad | N-H Stretch : Secondary amine single band. |

| 2920, 2850 | Strong | Sharp | C-H Stretch : Asymmetric and symmetric aliphatic stretches of the cyclohexyl ring. |

| ~2550 | Weak | Sharp | S-H Stretch : Weak due to low dipole moment change, but highly diagnostic for thiols[2]. |

| ~1450 | Moderate | Sharp | C-H Bending : Scissoring of methylene groups. |

| ~1120 | Moderate | Sharp | C-N Stretch : Aliphatic amine C-N vibration. |

Mass Spectrometry (MS) & Fragmentation Dynamics

Ionization and Cleavage Rules

In Electron Ionization (EI-MS), the fragmentation of 2-(Cyclohexylamino)ethanethiol is directed by the nitrogen atom. Nitrogen is significantly better at stabilizing a positive charge than sulfur. Therefore, alpha-cleavage adjacent to the nitrogen is a dominant pathway, resulting in the loss of the thiol-containing radical and the retention of the charge on the nitrogen-containing fragment.

Primary EI-MS fragmentation pathways for 2-(Cyclohexylamino)ethanethiol.

Quantitative Data Summary

| m/z Value | Relative Abundance | Ion / Fragment Assignment | Causality |

| 161.1 | ~4.5% | [M+2]⁺• Isotope | Natural abundance of ³⁴S isotope (Self-validates sulfur presence). |

| 159.1 | Moderate | [M]⁺• Molecular Ion | Exact mass of the intact molecule[1]. |

| 126.1 | Low | [M - SH]⁺ | Loss of the sulfhydryl radical. |

| 112.1 | High | [M - CH₂SH]⁺ | Alpha-cleavage directed by nitrogen charge stabilization. |

| 98.1 | Base Peak (100%) | [C₆H₁₁NH]⁺ | Complete loss of the mercaptoethyl chain; highly stable cyclohexylamino cation. |

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical protocol must contain an internal mechanism to validate its own accuracy. Below are the self-validating workflows for characterizing 2-(Cyclohexylamino)ethanethiol.

Workflow for the spectroscopic characterization of air-sensitive aminothiols.

Protocol 1: Anaerobic NMR with D₂O Exchange (Self-Validating)

-

Step 1: Purge CDCl₃ with Argon for 10 minutes to remove dissolved oxygen, preventing the oxidative dimerization of the thiol into a disulfide.

-

Step 2: Dissolve 15 mg of 2-(Cyclohexylamino)ethanethiol in 0.6 mL of the degassed CDCl₃ under an inert atmosphere and transfer to an NMR tube.

-

Step 3: Acquire the standard ¹H NMR spectrum (400 MHz).

-

Step 4 (Validation): Add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

-

Causality Check: The broad singlets at ~1.4 ppm (S-H) and ~1.7 ppm (N-H) will disappear due to rapid deuterium exchange, unambiguously validating their assignment against the non-exchangeable aliphatic carbon backbone.

Protocol 2: ATR-FTIR with Disulfide Check

-

Step 1: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and collect a background spectrum.

-

Step 2: Apply a neat drop of the compound directly onto the crystal under a localized stream of nitrogen.

-

Step 3: Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

-

Step 4 (Validation): Interrogate the ~500 cm⁻¹ region. The absence of a distinct S-S stretching band validates that the sample has not degraded into a disulfide during handling. The presence of the weak 2550 cm⁻¹ band confirms the intact thiol[2].

Protocol 3: GC-EI-MS Isotope Validation

-

Step 1: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

-

Step 2: Inject 1 µL into a GC-MS system operating in Electron Ionization (EI) mode at 70 eV.

-

Step 3 (Validation): Locate the molecular ion [M]⁺• at m/z 159.1[1]. To self-validate the presence of exactly one sulfur atom, calculate the ratio of the m/z 159 peak to the m/z 161 peak. A ratio of approximately 100:4.5 confirms the ³²S/³⁴S isotopic signature, proving the thiol is intact without relying solely on fragmentation patterns.

References

- Chemsrc. (2026). 2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8.

- National Institute of Standards and Technology (NIST). (2026). 1-Decanethiol - the NIST WebBook (IR Spectrum of Aliphatic Thiols).

Sources

Technical Guide: 2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8)

This is an in-depth technical guide on CAS 5977-96-8 , chemically identified as 2-(Cyclohexylamino)ethanethiol .[1]

Advanced Ligand Design for Technetium-99m Radiopharmaceuticals

Part 1: Executive Summary & Chemical Identity

CAS 5977-96-8 corresponds to 2-(Cyclohexylamino)ethanethiol , a specialized aminothiol ligand used primarily in the development of Technetium-99m (Tc-99m) radiopharmaceuticals. It serves as a critical building block for N₂S₂ (Bis-amino-thiol) chelating systems, which are fundamental in designing neutral, lipophilic complexes capable of crossing the Blood-Brain Barrier (BBB) for cerebral perfusion imaging.

Chemical Identity

| Property | Specification |

| CAS Number | 5977-96-8 |

| IUPAC Name | 2-(Cyclohexylamino)ethane-1-thiol |

| Synonyms | N-Cyclohexylcysteamine; N-(2-Mercaptoethyl)cyclohexylamine |

| Molecular Formula | C₈H₁₇NS |

| Molecular Weight | 159.30 g/mol |

| Physical State | Colorless to pale yellow liquid (often hygroscopic) |

| Odor | Characteristic thiol (mercaptan) stench |

| Solubility | Soluble in organic solvents (ethanol, chloroform, DMSO); limited water solubility |

Part 2: Pharmacological & Industrial Applications

Radiopharmaceutical Development (Core Application)

The primary utility of CAS 5977-96-8 lies in its ability to coordinate with the Technetium-99m oxo-core [Tc(V)=O]³⁺ .

-

Mechanism of Action: The compound acts as a bidentate ligand (N, S donor set). When two molecules of this ligand (or a dimerized derivative) react with reduced Tc-99m, they form a neutral, square-pyramidal Tc(V)-N₂S₂ complex .

-

BBB Penetration: The cyclohexyl moiety is strategically important. Unlike simple ethyl or methyl groups, the bulky, lipophilic cyclohexyl ring significantly increases the octanol-water partition coefficient (logP) of the final metal complex. This lipophilicity is the driving force allowing the radiotracer to penetrate the endothelial cells of the BBB via passive diffusion, making it a candidate for SPECT brain perfusion imaging .

-

Retention Mechanism: Once inside the brain, these complexes often undergo intracellular decomposition or pH-dependent trapping (conversion to a hydrophilic species), preventing washout and allowing for high-contrast imaging.

Chemical Synthesis Intermediate

-

Thiazolidine Synthesis: Reacts with aldehydes or ketones to form N-cyclohexyl-thiazolidines, which are precursors for various bioactive alkaloids and rubber vulcanization accelerators.

-

Radioprotective Agents: Structurally related to Amifostine (WR-2721) and Cysteamine , this compound has been investigated for free-radical scavenging properties, although its primary use remains in chelation chemistry.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 2-(cyclohexylamino)ethanethiol requires strict control over atmosphere and stoichiometry to prevent the formation of disulfides or bis-alkylated byproducts.

Reaction Pathway

The most efficient industrial route involves the nucleophilic ring-opening of thiirane (ethylene sulfide) by cyclohexylamine .

DOT Visualization: Synthesis Workflow

Figure 1: Synthetic pathway for CAS 5977-96-8 via thiirane ring opening.

Detailed Protocol

-

Preparation: Charge a reaction vessel with Cyclohexylamine (3.0 equivalents) . The excess amine prevents the formation of bis(mercaptoethyl)cyclohexylamine.

-

Addition: Cool the vessel to 0°C under a nitrogen blanket. Add Thiirane (1.0 equivalent) dropwise over 60 minutes. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature, then reflux at 80°C for 2-4 hours to ensure completion.

-

Work-up: Remove excess cyclohexylamine via rotary evaporation.

-

Purification: Distill the residue under high vacuum (e.g., 0.5 mmHg). The product, 2-(cyclohexylamino)ethanethiol, typically distills as a clear oil.

-

Note: Store under Argon at -20°C to prevent oxidation to the disulfide (Cystamine analog).

-

Part 4: Technetium-99m Radiolabeling Protocol

For researchers utilizing this ligand for tracer development, the following "kit" formulation strategy is standard.

Ligand Exchange Method

Direct labeling of the aminothiol is difficult due to the high stability of Tc-oxides. A ligand exchange approach using a weak chelator (e.g., glucoheptonate or tartrate) is preferred.

| Step | Reagent/Condition | Purpose |

| 1. Reduction | SnCl₂·2H₂O (Stannous Chloride) | Reduces Tc(VII) (Pertechnetate) to Tc(V). |

| 2. Intermediate | Sodium Glucoheptonate | Forms a weak, metastable Tc(V)-Glucoheptonate complex. |

| 3. Labeling | CAS 5977-96-8 (in Ethanol) | Displaces glucoheptonate to form the stable Tc-N₂S₂ complex. |

| 4. pH Adj. | pH 9.0 - 10.0 | Deprotonation of the thiol is required for coordination. |

| 5. Heating | 100°C for 15-30 mins | Drives the thermodynamic conversion to the stable oxo-complex. |

DOT Visualization: Tc-99m Complexation Mechanism

Figure 2: Mechanism of Tc-99m radiolabeling using CAS 5977-96-8.

Part 5: Safety & Handling (E-E-A-T)

Warning: This compound is a Thiol and a Secondary Amine .

-

Stench Management: The thiol group produces a potent, skunk-like odor. All handling must occur inside a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize the thiol and neutralize the odor.

-

Oxidation Sensitivity: The substance rapidly oxidizes in air to form the disulfide dimer. This dimer is inactive for chelation.

-

Validation: Check purity via TLC (Ellman's reagent spray) before use. If the free thiol spot is faint, redistill or reduce the disulfide with DTT/TCEP.

-

-

Toxicity: Like many aminothiols, it is an irritant to skin, eyes, and mucous membranes. It may cause sensitization. Wear nitrile gloves and safety goggles.

Part 6: References

-

Kung, H. F., et al. (1984). "Synthesis and biodistribution of neutral lipid-soluble technetium-99m complexes." Journal of Nuclear Medicine, 25(3), 326-332.

-

Lever, S. Z., et al. (1985). "Pulmonary accumulation of neutral, lipophilic technetium-99m bis(aminoethanethiol) complexes."[2] Journal of Nuclear Medicine, 26(11), 1287-1294.

-

PubChem Database. "Compound Summary: 2-(Cyclohexylamino)ethanethiol." National Center for Biotechnology Information.

-

ChemSrc. "CAS 5977-96-8 Entry & MSDS Data." Chemical Source Database.

Sources

Comprehensive Technical Review of 2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8): Synthesis, Thiazolidine Derivatization, and Biological Evaluations

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional molecules that serve as critical linchpins in complex synthetic architectures. 2-(Cyclohexylamino)ethanethiol (CAS 5977-96-8), a versatile aminothiol, is one such compound. Characterized by its terminal thiol and a sterically hindered secondary amine, it has proven indispensable in the selective preparation of mono-1,3-thiazolidine derivatives and as a precursor for spiro-heterocycles[1]. This technical guide systematically deconstructs the physicochemical properties, mechanistic pathways, and biological assay applications of 2-(Cyclohexylamino)ethanethiol, providing actionable, self-validating protocols for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the inherent reactivity of 2-(Cyclohexylamino)ethanethiol requires an analysis of its structural components. The molecule (Formula: C8H17NS) features a highly nucleophilic sulfhydryl (-SH) group paired with a cyclohexyl-substituted amine (-NH-).

-

Steric Hindrance (Causality of Selectivity): The bulky cyclohexyl ring modulates the nucleophilicity of the secondary amine. This steric bulk is the primary causal factor enabling the selective condensation with dicarbonyls without over-reacting to form unwanted bis-adducts[1].

-

Oxidation Susceptibility: Like most aliphatic thiols, the terminal -SH is highly prone to oxidative dimerization into disulfides upon exposure to atmospheric oxygen. Consequently, standard handling mandates an inert argon or nitrogen atmosphere[2].

Table 1: Key Physicochemical Parameters

| Parameter | Value | Field Implication |

| CAS Number | 5977-96-8 | Primary identifier for procurement and safety tracking[2]. |

| Molecular Weight | 159.29 g/mol | Utilized for precise stoichiometric calculations in synthesis[2]. |

| LogP | 2.23 | Indicates moderate lipophilicity, favorable for cellular membrane permeability in bioassays[2]. |

| Boiling Point | 236.2ºC (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification[3]. |

| Flash Point | 96.6ºC | Requires standard flammable liquid storage protocols[2]. |

Chemical Synthesis & Precursor Workflows

In synthetic organic chemistry, 2-(Cyclohexylamino)ethanethiol is a highly valued building block. Its most documented application is its reaction with dicarbonyl compounds to yield mono-1,3-thiazolidine derivatives[1]. The reaction leverages the differential nucleophilicity of the thiol and amine groups.

Table 2: Key Downstream Targets

| Downstream Target | CAS Number | Synthetic Utility |

| 1-Thia-4-azaspiro[4.5]decane | 177-07-1 | Spirocyclic scaffold for CNS-active pharmaceutical libraries[2]. |

| 1,3-Oxathiolan-2-one | 3326-89-4 | Intermediate for antiviral nucleoside analogs[2]. |

Step-by-Step Protocol: Selective Synthesis of Mono-1,3-Thiazolidine Derivatives

Rationale: This protocol is designed to maximize the yield of the mono-adduct by exploiting the steric bulk of the cyclohexyl group, which prevents the secondary amine from engaging in further unwanted cross-linking with excess dicarbonyls. The protocol is self-validating via the visual cessation of water collection in the Dean-Stark trap.

-

Preparation of the Reaction Matrix: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of the target dicarbonyl compound in 50 mL of anhydrous toluene.

-

Inert Atmosphere Establishment: Purge the system with high-purity Argon for 15 minutes to displace oxygen. Causality: This prevents the oxidative dimerization of the incoming thiol into a disulfide byproduct.

-

Addition of the Aminothiol: Slowly add 10.5 mmol of 2-(Cyclohexylamino)ethanethiol dropwise via a syringe over 10 minutes. Causality: The slight 0.5 mmol excess compensates for any trace oxidation during transfer and ensures complete consumption of the dicarbonyl.

-

Catalysis and Dehydration Setup: Add a catalytic amount (0.1 mmol) of p-toluenesulfonic acid (pTSA). Attach a Dean-Stark trap filled with toluene and top it with a reflux condenser.

-

Reflux and Monitoring: Heat the mixture to reflux (approx. 110°C). The reaction is driven to completion by the azeotropic removal of water. Monitor the water collection in the Dean-Stark trap; cessation of water droplet formation (typically 4-6 hours) validates reaction completion.

-

Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3 (2 x 25 mL) to neutralize the pTSA, followed by brine (25 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel flash chromatography using a hexane/ethyl acetate gradient, verifying fractions via Thin Layer Chromatography (TLC).

Mechanistic Pathways: Thiazolidine Ring Formation

The formation of the 1,3-thiazolidine ring is a classic example of a tandem nucleophilic addition-cyclization sequence. The superior nucleophilicity of the sulfur atom initiates the attack on the more electrophilic carbonyl carbon, forming a hemithioacetal intermediate. Subsequent intramolecular attack by the secondary amine, accompanied by the elimination of a water molecule, closes the five-membered ring[1].

Mechanism of selective mono-1,3-thiazolidine formation via steric hindrance.

Biological Evaluations & High-Throughput Screening

Beyond its utility as a synthetic intermediate, 2-(Cyclohexylamino)ethanethiol has been subjected to rigorous biological evaluation, most notably within the National Cancer Institute (NCI) human tumor cell line growth inhibition assay[2].

In Vitro Efficacy: Data sets specifically highlight its screening against the MCF7 (Breast Cancer) and IGROV1 (Ovarian Cancer) non-small cell lines[2]. The presence of the lipophilic cyclohexyl group (LogP 2.23) enhances the molecule's ability to traverse the phospholipid bilayer. Once intracellular, the reactive aminothiol moiety can interact with intracellular redox buffers (e.g., glutathione) or metalloproteins, thereby modulating cellular proliferation pathways.

NCI-60 human tumor cell line growth inhibition assay workflow.

Handling, Storage, and Safety Protocols

Trustworthy science demands rigorous safety and handling protocols. 2-(Cyclohexylamino)ethanethiol is classified as a hazardous substance[2].

-

Organoleptic Properties: The compound possesses a severe stench characteristic of low-molecular-weight thiols. All manipulations MUST be performed inside a certified chemical fume hood[2].

-

Toxicity: It is harmful if swallowed and acts as a severe irritant to the eyes, mucous membranes, and upper respiratory tract[2].

-

Storage: To prevent oxidative degradation, the compound must be stored under an inert gas (Argon or Nitrogen) in a tightly sealed, light-resistant container at 2-8°C[2].

References

1.[2] Chemsrc. "2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8". Chemsrc.com. URL: 2.[1] Reid, D.H. "Organic Compounds of Sulphur, Selenium, and Tellurium Vol 1". Royal Society of Chemistry, 1970. Scribd. URL:

Sources

An In-depth Technical Guide to 2-(Cyclohexylamino)ethanethiol: Discovery, Synthesis, and Properties

Introduction

Aminothiols are a class of organic compounds characterized by the presence of both an amine and a thiol functional group.[1] This unique bifunctionality imparts a range of chemical and biological properties that have made them a subject of scientific inquiry for decades.[1] The nucleophilicity of the thiol group, combined with the basicity of the amine, allows these molecules to participate in a diverse array of reactions and biological interactions.[2] Historically, much of the interest in aminothiols has been driven by their potential as radioprotective agents, a field of research that gained significant momentum in the mid-20th century.[3] This guide provides a comprehensive technical overview of a specific N-substituted aminothiol, 2-(Cyclohexylamino)ethanethiol, from its likely historical context of discovery to its synthesis and physicochemical properties.

A Postulated History: The Age of Radioprotectants

Pioneering work in this field identified 2-aminoethanethiol (cysteamine) as a potent radioprotective agent.[3] Subsequent research, such as a 1966 study on derivatives of 2-aminoethanethiol, explored how modifications to the basic aminothiol structure could influence efficacy and toxicity.[5] It is highly probable that 2-(Cyclohexylamino)ethanethiol was first synthesized during this period of systematic exploration of N-substituted aminothiols. The introduction of a cyclohexyl group would have been a logical step in a structure-activity relationship study to investigate the effects of a bulky, lipophilic substituent on the molecule's biological activity.

Physicochemical Properties

The physicochemical properties of 2-(Cyclohexylamino)ethanethiol are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C8H17NS | ChemSrc |

| Molecular Weight | 159.29 g/mol | ChemSrc |

| Boiling Point | 236.2 °C at 760 mmHg | ChemSrc |

| Density | 0.96 g/cm³ | ChemSrc |

| Flash Point | 96.6 °C | ChemSrc |

| Log Kow (Partition Coefficient) | 3.081 | ChemSrc |

Table 1: Physicochemical properties of 2-(Cyclohexylamino)ethanethiol.

Structural Diagram

The chemical structure of 2-(Cyclohexylamino)ethanethiol is depicted below.

Figure 1: Chemical structure of 2-(Cyclohexylamino)ethanethiol.

Synthesis of 2-(Cyclohexylamino)ethanethiol

The synthesis of N-substituted 2-aminoethanethiols can be achieved through several routes. A common and efficient method involves the nucleophilic ring-opening of thiirane (ethylene sulfide) with a primary or secondary amine. This approach is analogous to the synthesis of N,N-diethylaminoethanethiol from thiirane and diethylamine.[6]

Proposed Synthetic Workflow

The proposed synthesis of 2-(Cyclohexylamino)ethanethiol from cyclohexylamine and thiirane is outlined below.

Figure 2: Proposed synthetic workflow for 2-(Cyclohexylamino)ethanethiol.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous N-substituted aminoethanethiols.

Materials:

-

Cyclohexylamine

-

Thiirane (Ethylene Sulfide)

-

Anhydrous, inert solvent (e.g., toluene or tetrahydrofuran)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas supply

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas is assembled. The apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging the Reactor: The flask is charged with cyclohexylamine and the anhydrous solvent. The solution is stirred and brought to a gentle reflux under an inert atmosphere.

-

Causality: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol group in the product to a disulfide.[7] Refluxing the amine solution ensures a sufficient reaction rate.

-

-

Addition of Thiirane: Thiirane, dissolved in the same anhydrous solvent, is added dropwise to the refluxing cyclohexylamine solution via the dropping funnel over a period of 1-2 hours.

-

Causality: The slow, dropwise addition of thiirane is a critical safety measure to control the exothermic reaction and prevent a dangerous buildup of pressure. Thiirane is a highly reactive and volatile compound.

-

-

Reaction: After the addition is complete, the reaction mixture is maintained at reflux for an additional 2-4 hours to ensure the complete consumption of the limiting reagent. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure 2-(Cyclohexylamino)ethanethiol.

-

Causality: Vacuum distillation is necessary due to the relatively high boiling point of the product, which would require high temperatures that could lead to decomposition at atmospheric pressure.

-

Potential Applications and Future Directions

Given its structural similarity to known biologically active aminothiols, 2-(Cyclohexylamino)ethanethiol holds potential for investigation in several areas:

-

Radioprotection: As a member of the aminothiol family, its efficacy as a radioprotective agent could be evaluated.[8] The cyclohexyl group may influence its biodistribution and cellular uptake, potentially altering its protective effects.

-

Antioxidant Activity: The thiol group is a known scavenger of reactive oxygen species, suggesting that 2-(Cyclohexylamino)ethanethiol may possess antioxidant properties.[1]

-

Corrosion Inhibition: Aminothiols are known to form protective films on metal surfaces, and this compound could be investigated for its potential as a corrosion inhibitor.

-

Synthesis of Heterocyclic Compounds: The bifunctional nature of 2-(Cyclohexylamino)ethanethiol makes it a potential precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds.

Further research is warranted to fully elucidate the chemical and biological properties of 2-(Cyclohexylamino)ethanethiol and to explore its potential applications in medicine and materials science.

Conclusion

2-(Cyclohexylamino)ethanethiol is a fascinating molecule that, while not extensively documented, can be understood through the broader history and chemistry of aminothiols. Its synthesis is achievable through well-established chemical principles, and its structure suggests a range of potential applications that merit further investigation. This guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis.

References

-

Peebles, K. A., et al. (2012). Radioprotective efficacy and toxicity of a new family of aminothiol analogs. International Journal of Radiation Biology, 88(8), 597-607. [Link]

-

Piper, J. R., Stringfellow, C. R., Jr, & Johnston, T. P. (1966). The use of alpha-amino acids in the synthesis of derivatives of 2-aminoethanethiol as potential antiradiation agents. Journal of Medicinal Chemistry, 9(6), 911–920. [Link]

-

Wang, P., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. Oxidative Medicine and Cellular Longevity, 2021, 6688948. [Link]

-

Swartz, H. M., & Richardson, S. (1971). Structure-Function Studies of the Aminothiol Radioprotectants. Effect of Carbon Chain Length in Mercaptoethylamine Homologs-Mamm. Radiation Research, 47(2), 387-391. [Link]

-

Citrin, D. E., et al. (2019). Radioprotection and Radiomitigation: From the Bench to Clinical Practice. International Journal of Molecular Sciences, 20(23), 5863. [Link]

-

Vijayan, K., Vedavathi, B. M., & Mani, A. (1983). Structural evidence for the radical scavenging mechanism of some aminothiol group of radioprotectants. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 457-462. [Link]

-

National Center for Biotechnology Information. (n.d.). Aminothiol. PubChem Compound Database. [Link]

-

Piper, J. R., Stringfellow, C. R., Jr, & Johnston, T. P. (1966). The Use of α-Amino Acids in the Synthesis of Derivatives of 2-Aminoethanethiol as Potential Antiradiation Agents. Journal of Medicinal Chemistry, 9(6), 911-920. [Link]

-

O'Donnell, M. J., & Hogan, A. M. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19136-19153. [Link]

-

Loscalzo, J. (2000). Biological chemistry of thiols in the vasculature and in vascular-related disease. ProQuest, 20(1), 9-31. [Link]

-

Sim, Y., et al. (2020). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry, 8, 599. [Link]

-

Chan, C. N., & Lee, J. S. (2018). Basic physicochemical properties of a thiol. a three important... [Link]

-

Wikipedia. (2023). 2-Aminothiophenol. [Link]

-

Vallee, Y., et al. (2017). At the very beginning of life on Earth: the thiol-rich peptide (TRP) world hypothesis. The International Journal of Developmental Biology, 61(8-9), 471-478. [Link]

-

Vallee, Y., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 46. [Link]

-

Vallee, Y., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. ResearchGate. [Link]

-

Vallee, Y., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI. [Link]

- CN102153494B - Synthesis technology for N,N-diethylamino group ethanethiol - Google P

-

Chem-Impex. (n.d.). 2-Aminoethanethiol. [Link]

-

OCR. (n.d.). Synthetic routes. A-Level Chemistry. [Link]

-

Vallee, Y., et al. (2023). Catalysis before Enzymes: Thiol-Rich Peptides as Molecular Diversity Providers on the Early Earth. MDPI. [Link]

-

Choudhary, S., & Shrivastav, V. (2016). Synthesis and Characterization of Substituted-2-Aminobenzenethiols. International Journal of Creative Research Thoughts, 4(1), 798-805. [Link]

-

Banks, H. D., & White, W. E. (2001). A computational study of the reactions of thiiranes with ammonia and amines. The Journal of Organic Chemistry, 66(18), 5981–5986. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of alpha-amino acids in the synthesis of derivatives of 2-aminoethanethiol as potential antiradiation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102153494B - Synthesis technology for N,N-diethylamino group ethanethiol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]

2-(Cyclohexylamino)ethanethiol molecular weight and formula

The following technical guide details the chemical identity, synthesis, properties, and applications of 2-(cyclohexylamino)ethanethiol.

Executive Summary

2-(Cyclohexylamino)ethanethiol is a specialized N-substituted aminothiol used primarily as a radioprotective agent, a chelating ligand in organometallic chemistry, and a building block for self-assembled monolayers (SAMs). Structurally, it consists of a secondary amine bearing a cyclohexyl ring and an ethyl thiol arm. This amphiphilic structure—combining a lipophilic cyclohexane ring with a polar, reactive aminothiol core—imparts unique solubility and membrane-permeability profiles compared to its parent compound, cysteamine.

Core Identity Data

| Parameter | Value |

| Chemical Name | 2-(Cyclohexylamino)ethanethiol |

| Common Synonyms | N-Cyclohexylcysteamine; 2-Cyclohexylamino-1-ethanethiol |

| CAS Number | 5977-96-8 |

| Molecular Formula | C₈H₁₇NS |

| Molecular Weight | 159.29 g/mol |

| SMILES | C1CCCCC1NCCS |

| Appearance | Colorless to pale yellow liquid (oxidizes to solid disulfide upon air exposure) |

Chemical Structure & Synthesis

The synthesis of 2-(cyclohexylamino)ethanethiol typically follows nucleophilic ring-opening pathways. Two primary methodologies are employed depending on scale and safety constraints.[1]

Method A: Thiirane Ring Opening (Laboratory Scale)

This method utilizes the high ring strain of ethylene sulfide (thiirane) to drive the reaction with cyclohexylamine. It is atom-economical but requires handling of toxic thiirane.

Protocol:

-

Reagents: Cyclohexylamine (1.0 eq), Ethylene Sulfide (1.0 eq), Benzene or Toluene (Solvent).

-

Procedure:

-

Dissolve cyclohexylamine in anhydrous benzene under an inert atmosphere (Nitrogen/Argon).

-

Cool the solution to 0°C to manage the exotherm.

-

Add ethylene sulfide dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature and reflux for 2–4 hours.

-

Workup: Remove solvent in vacuo. Distill the residue under reduced pressure to isolate the free thiol.

-

-

Yield: Typically 70–85%.

Method B: Carbonate Displacement (Industrial/Scalable)

To avoid the handling of volatile episulfides, an alternative route uses ethyl 2-mercaptoethyl carbonate as a sulfur donor.

Protocol:

-

Reagents: Cyclohexylamine, Ethyl 2-mercaptoethyl carbonate.

-

Mechanism: The amine attacks the carbonate carbonyl or the alkyl carbon, displacing the protecting group and releasing CO₂ and ethanol.

-

Advantage: Avoids the use of highly toxic, volatile thiiranes.

Visualization: Synthesis Pathways

Caption: Figure 1. Dual synthetic pathways for 2-(cyclohexylamino)ethanethiol via Thiirane ring opening (top) or Carbonate displacement (bottom).

Physicochemical Properties

The compound exhibits properties typical of aminothiols: it is susceptible to oxidation and exists in equilibrium between neutral and zwitterionic forms depending on pH.

| Property | Data | Notes |

| Boiling Point | ~236.2°C (760 mmHg) | Predicted; decomposes at high T |

| Density | 0.96 g/cm³ | At 25°C |

| pKa (Thiol) | ~8.5 | Ionizes to thiolate (RS⁻) at physiological pH |

| pKa (Amine) | ~10.2 | Protonated (ammonium) at physiological pH |

| Solubility | Ethanol, DMSO, CHCl₃ | Moderate water solubility due to hydrophobic cyclohexyl group |

| Refractive Index | 1.498 |

Applications & Mechanisms

A. Radioprotection (Free Radical Scavenging)

Similar to WR-1065 (the active metabolite of Amifostine), 2-(cyclohexylamino)ethanethiol acts as a radioprotector. The mechanism involves:

-

Hydrogen Atom Transfer: The thiol group donates a hydrogen atom to repair carbon-centered DNA radicals (DNA• + RSH → DNA-H + RS•).

-

Radical Scavenging: The thiolate anion scavenges hydroxyl radicals (•OH) produced by ionizing radiation.

-

Metabolic Capping: It can form mixed disulfides with protein sulfhydryls, protecting them from irreversible oxidation during oxidative stress.

B. Organometallic Ligand Design

The N,S-donor motif makes this compound a bidentate ligand for "soft" transition metals (e.g., Technetium-99m, Rhenium-188, Platinum).

-

Coordination: Forms stable 5-membered chelate rings.

-

Utility: Used in the design of radiopharmaceuticals where the cyclohexyl group modulates lipophilicity, affecting blood-brain barrier (BBB) penetration or biodistribution.

C. Self-Assembled Monolayers (SAMs)

On gold (Au) surfaces, the thiol group binds strongly (Au-S bond). The bulky cyclohexyl "tail" prevents the tight, crystalline packing seen with n-alkyl thiols, creating SAMs with defects or specific spacing useful for sensor interfaces that require accessible pockets.

Visualization: Redox & Chelation Logic

Caption: Figure 2.[2][3] Functional mechanisms: Radical scavenging (left), oxidative dimerization (center), and metal chelation (right).

Handling, Safety & Storage

Warning: Aminothiols are prone to rapid oxidation and possess a potent, disagreeable odor.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Long-term storage often utilizes the hydrochloride salt form (R-SH·HCl) to prevent oxidation to the disulfide.

-

Oxidation Management: If the liquid turns cloudy or solidifies, it has likely dimerized to the disulfide. This can often be reversed by reduction with DTT (Dithiothreitol) or TCEP.[4]

-

Toxicity:

-

Acute: Harmful if swallowed or inhaled.

-

Irritant: Causes skin and eye irritation.[5]

-

Stench: Use only in a fume hood. Treat glassware with bleach (sodium hypochlorite) to oxidize residual thiols before removal from the hood.

-

References

-

ChemSrc. (2024). 2-(cyclohexylamino)ethanethiol: CAS 5977-96-8 Properties and Safety.

-

Magano, J., et al. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. Journal of Organic Chemistry. (Contextual reference for aminothiol reactivity).

-

BenchChem. (2025).[1][4] Synthesis of 2-(2-Aminoethylamino)ethanethiol (WR-1065) and Analogues.

-

Weiss, J.F., et al. (1990). Radioprotection by Antioxidants and Aminothiols. ResearchGate/DTIC.[6]

Sources

Solubility and Stability of 2-(Cyclohexylamino)ethanethiol: A Comprehensive Guide for Preclinical Development

Executive Summary

2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) is a secondary aminothiol widely utilized in medicinal chemistry, peptide macrocyclization, and targeted drug delivery systems. However, like many aliphatic aminothiols, it presents significant handling challenges due to its biphasic solubility profile and high susceptibility to oxidative dimerization[1]. This whitepaper provides a rigorous, causality-driven framework for managing the solubility and stability of 2-(Cyclohexylamino)ethanethiol, ensuring reproducible experimental outcomes.

Physicochemical Profiling: The Causality of Solubility

The molecular architecture of 2-(Cyclohexylamino)ethanethiol—comprising a lipophilic cyclohexyl ring, a basic secondary amine, and a reactive sulfhydryl (thiol) group—dictates its behavior in solution. Understanding these parameters is critical for rational experimental design[2].

Quantitative Physicochemical Data

Table 1: Key Physicochemical Properties and Their Experimental Impact

| Property | Value / Characteristic | Impact on Experimental Handling |

| Molecular Weight | 159.29 g/mol | Facilitates rapid membrane permeation in cellular assays. |

| LogP (Octanol/Water) | ~2.23 | Lipophilic; requires organic co-solvents for aqueous assays. |

| pKa (Thiol, -SH) | ~8.2 - 8.5 | Ionizes to a reactive thiolate anion at physiological pH. |

| pKa (Amine, -NHR) | ~9.5 - 10.0 | Protonated at physiological pH, aiding salt formation. |

| Aqueous Solubility | Low (Free Base) / High (HCl Salt) | Dictates the choice of starting material and buffer system. |

Solubility Dynamics: The free base of 2-(Cyclohexylamino)ethanethiol exhibits poor aqueous solubility due to the dominant hydrophobic effect of the cyclohexyl moiety. To achieve homogenous aqueous solutions, researchers must either utilize the hydrochloride salt form or employ organic co-solvents (e.g., DMSO, Ethanol) before dilution into aqueous buffers. While the secondary amine's protonation state at pH < 8.0 significantly enhances solubility, this must be carefully balanced against the stability requirements of the thiol group.

Stability Challenges: The Oxidation Pathway

The primary degradation route for 2-(Cyclohexylamino)ethanethiol is the oxidative coupling of its thiol groups to form a biologically inactive disulfide dimer: Bis[2-(cyclohexylamino)ethyl] disulfide. This extracellular oxidation of thiols to disulfides is a well-documented challenge in maintaining redox balance during biological assays[3].

Mechanistic Insight: At pH levels approaching the pKa of the thiol group (~8.2), the concentration of the highly nucleophilic thiolate anion (-S⁻) increases[1]. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) acting as catalysts via Fenton-like chemistry, the thiolate undergoes rapid one-electron oxidation to a thiyl radical, which subsequently dimerizes[4].

Oxidative dimerization pathway of 2-(Cyclohexylamino)ethanethiol and its reversible reduction.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed to mitigate oxidation and maximize solubility. Every step is grounded in chemical causality.

Protocol 1: Preparation and Storage of Stable Stock Solutions

Rationale: Degassing removes dissolved oxygen (the terminal electron acceptor), acidic pH keeps the thiol protonated (preventing thiolate formation), and chelation sequesters catalytic metals.

Step-by-Step Methodology:

-

Solvent Degassing: Sparge the chosen solvent (e.g., DMSO for free base, or 0.1 M HCl for salt) with ultra-pure Nitrogen or Argon gas for at least 30 minutes prior to use.

-

Inert Weighing: Weigh the 2-(Cyclohexylamino)ethanethiol powder inside an inert atmosphere glovebox. If unavailable, minimize air exposure and backfill the source vial with Argon immediately after use.

-

Dissolution & Chelation: Dissolve the compound in the degassed solvent to create a concentrated stock (e.g., 50 mM). For aqueous dilutions, supplement the buffer with 1 mM EDTA to sequester trace transition metals.

-

Aliquot and Freeze: Divide the stock into single-use aliquots and flash-freeze in liquid nitrogen. Store strictly at -80°C. Avoid repeated freeze-thaw cycles, which introduce oxygen.

Step-by-step workflow for preparing oxidation-resistant aminothiol stock solutions.

Protocol 2: In Situ Reduction for Biological Assays

Rationale: If disulfide formation is suspected during an extended assay, a reducing agent must be introduced to rescue the active monomer.

Step-by-Step Methodology:

-

Prior to the assay, treat the 2-(Cyclohexylamino)ethanethiol solution with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP).

-

Causality Check: TCEP is strictly preferred over Dithiothreitol (DTT) because it is odorless, more stable at physiological pH, and lacks thiol groups, thereby preventing cross-reactivity with downstream thiol-reactive chemistries.

-

Incubate for 15-30 minutes at room temperature to ensure complete reduction of any pre-formed dimers.

Protocol 3: Analytical Monitoring (Self-Validation)

To validate the integrity of the compound before critical experiments, researchers should employ LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Active Monomer: Monitor m/z 160.1[M+H]⁺

-

Oxidized Dimer: Monitor m/z 317.2[M+H]⁺ Evaluating the ratio of these two peaks provides a direct, quantitative measure of batch stability and validates the efficacy of your storage protocol.

Conclusion

The successful application of 2-(Cyclohexylamino)ethanethiol in drug development hinges on a deep understanding of its physicochemical vulnerabilities. By controlling the pH, eliminating dissolved oxygen, sequestering trace metals, and utilizing appropriate reducing agents, researchers can maintain the compound in its active monomeric state, ensuring robust and reproducible experimental data.

References

-

Challenges for cysteamine stabilization, quantification, and biological effects improvement | NIH/PMC |[Link][1]

-

Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation | NIH/PMC |[Link][4]

-

Endothelial Function and Aminothiol Biomarkers of Oxidative Stress in Healthy Adults | Hypertension - American Heart Association Journals |[Link][3]

-

Carbonic acid, ethyl 2-mercaptoethyl ester (Chemical Properties) | LookChem |[Link][2]

Sources

- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic acid, ethyl 2-mercaptoethyl ester|lookchem [lookchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(Cyclohexylamino)ethanethiol: A Technical Guide on Aminothiol Bioactivity and Synthetic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Pharmacology

In the landscape of medicinal chemistry, aminothiols represent a highly versatile class of pharmacophores, classically recognized for their radioprotective and metal-chelating properties (e.g., cysteamine, amifostine). However, the therapeutic utility of simple aminothiols is frequently bottlenecked by poor pharmacokinetic profiles—specifically, high hydrophilicity leading to rapid systemic clearance and negligible blood-brain barrier (BBB) penetration.

2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) overcomes these limitations through a critical structural modification: the functionalization of the secondary amine with a bulky, lipophilic cyclohexyl ring. As a Senior Application Scientist, I emphasize to development teams that this is not merely a structural tweak; it fundamentally alters the molecule's partition coefficient and steric environment. This modification enhances passive membrane diffusion while providing unique steric hindrance that can be leveraged in selective organic synthesis, particularly in the generation of complex 1,3-thiazolidine derivatives.

Physicochemical Profiling & Pharmacokinetic Predictors

To understand the biological behavior of 2-(Cyclohexylamino)ethanethiol, we must analyze its quantitative physicochemical metrics. The data summarized below dictates its formulation requirements and cellular uptake kinetics.

Table 1: Physicochemical Properties and Pharmacological Implications

| Property | Value | Pharmacological Causality & Implication |

| Molecular Weight | 159.29 g/mol | Falls well below the 500 Da threshold of Lipinski's Rule of 5, ensuring high potential for oral bioavailability. |

| LogP (Octanol/Water) | 2.23 | The cyclohexyl group shifts the LogP into the optimal range (2.0–3.0) for passive lipid bilayer diffusion and BBB penetration, unlike the highly hydrophilic cysteamine. |

| Topological Polar Surface Area | 50.83 Ų | A TPSA < 90 Ų is highly predictive of central nervous system (CNS) penetration, making this compound a candidate for neuro-radioprotection. |

| Hydrogen Bond Donors | 2 (-NH, -SH) | Facilitates targeted interactions with intracellular proteins and active site residues without overly restricting membrane permeability. |

Data supported by the .[1]

Mechanisms of Biological Activity

Radioprotection and ROS Scavenging

The primary biological activity of the aminothiol motif is the neutralization of reactive oxygen species (ROS) induced by ionizing radiation. The sulfhydryl (-SH) group acts as a potent hydrogen donor, quenching highly destructive hydroxyl radicals (•OH) before they can induce double-strand DNA breaks or lipid peroxidation. The resulting thiyl radicals rapidly dimerize into inert disulfides.

Fig 1. Radioprotective mechanism of aminothiols via ROS scavenging and disulfide dimerization.

Cytotoxicity and Anti-Tumor Screening

Screening data from the NCI-60 human tumor cell line panel indicates that 2-(Cyclohexylamino)ethanethiol exhibits growth inhibition against specific lineages, notably MCF7 (breast) and IGROV1 (ovarian) carcinomas. The causality behind this cytotoxicity is often linked to the molecule's ability to chelate intracellular trace metals (e.g., copper) critical for tumor angiogenesis, or through the modulation of intracellular redox states, pushing cancer cells past their oxidative stress threshold.

Synthetic Utility: Selective Thiazolidine Formation

Beyond direct bioactivity, this compound is a highly valuable synthetic precursor. According to foundational literature in the, 2-(cyclohexylamino)ethanethiol is uniquely utilized for the selective preparation of mono-1,3-thiazolidine derivatives from dicarbonyls.[2]

Mechanistic Causality: When reacted with a dicarbonyl compound, the aminothiol condenses to form a thiazolidine ring. The bulky cyclohexyl group introduces significant steric hindrance around the newly formed ring. This steric bulk physically blocks a second molecule of the aminothiol from attacking the adjacent, unreacted carbonyl group, allowing chemists to achieve selective mono-protection—a notoriously difficult task in organic synthesis.

Self-Validating Experimental Protocols

In rigorous drug development, protocols cannot rely on blind faith; they must be self-validating. The following methodologies incorporate orthogonal controls to ensure data integrity.

Protocol A: In Vitro Cytotoxicity Screening with Artifact Control

Challenge: Aminothiols frequently auto-oxidize in standard cell culture media (which contains transition metals), generating extracellular hydrogen peroxide (H₂O₂). This creates a "false positive" cytotoxicity artifact that ruins assay reliability. Self-Validating Mechanism: The inclusion of a parallel Catalase control. Catalase neutralizes extracellular H₂O₂. If cytotoxicity persists in the presence of catalase, the biological activity is validated as intrinsic to the compound.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF7 cells in a 96-well plate at

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -

Compound Preparation: Prepare a 10 mM stock of 2-(Cyclohexylamino)ethanethiol in DMSO. Dilute in media to achieve final concentrations (1 µM to 100 µM). Ensure final DMSO concentration is <0.1%.

-

Validation Matrix Setup:

-

Group 1: Cells + Compound (Standard treatment).

-

Group 2: Cells + Compound + Catalase (100 U/mL) (Artifact control).

-

Group 3: Cells + Vehicle (Negative control).

-

-

Incubation & Readout: Incubate for 72 hours. Add MTT reagent (0.5 mg/mL final) for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

-

Data Interpretation: If Group 1 shows cell death but Group 2 does not, the compound is merely generating H₂O₂ in the media. If both Group 1 and Group 2 show equivalent cell death, true target-mediated cytotoxicity is confirmed.

Protocol B: Selective Synthesis of Mono-1,3-Thiazolidines

Challenge: Ensuring complete cyclocondensation without over-reacting to form bis-thiazolidines. Self-Validating Mechanism: In-process monitoring using Ellman's Reagent (DTNB). DTNB reacts with free thiols to produce a bright yellow color. A negative (colorless) Ellman's test confirms the complete consumption of the -SH group via ring closure.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the target dicarbonyl compound and 1.0 equivalent of 2-(Cyclohexylamino)ethanethiol in absolute ethanol.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Equip with a Dean-Stark trap to remove water and drive the equilibrium toward the product. Reflux at 80°C.

-

In-Process Validation (Ellman's Test): After 2 hours, withdraw a 10 µL aliquot. Mix with 100 µL of DTNB solution (0.4 mg/mL in pH 8.0 buffer).

-

Yellow Color: Free thiol remains; continue reflux.

-

Colorless: Thiol is consumed; reaction is complete.

-

-

Workup & Isolation: Evaporate the ethanol under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.

-

Orthogonal Validation: Perform ¹H-NMR spectroscopy. The disappearance of the -SH proton (~1.5 ppm) and the appearance of a new methine proton (N-CH-S) in the 4.0–5.5 ppm range definitively validates the formation of the heterocyclic ring.

Fig 2. Self-validating synthetic workflow for 1,3-thiazolidine derivatives using Ellman's test.

References

-

Chemsrc Chemical Database. "2-(cyclohexylamino)ethanethiol | CAS#:5977-96-8" (Physicochemical properties and NCI-60 Bioassay Data). Chemsrc. Available at:[Link]

-

Reid, D. H. "Organic Compounds of Sulphur, Selenium, and Tellurium, Vol 1." Royal Society of Chemistry, 1970, p. 150. (Mechanistic insights on selective mono-1,3-thiazolidine preparation). Available at:[Link]

-

MDPI Molecules. "Bioactives and Functional Ingredients in Foods - Radioprotective Thiol Applications." Special Issue on Bioactive Ingredients, 2021. Available at:[Link]

Sources

Methodological & Application

Technical Application Note: 2-(Cyclohexylamino)ethanethiol in In Vitro Systems

The following Technical Application Note and Protocol guide is designed for the evaluation and utilization of 2-(Cyclohexylamino)ethanethiol (CAS: 5977-96-8) in in vitro biological systems.

Introduction & Molecule Profile[1]

2-(Cyclohexylamino)ethanethiol (also known as N-cyclohexylcysteamine) is a secondary aminothiol structurally related to well-characterized radioprotective agents such as Cysteamine and WR-1065. Its lipophilic cyclohexyl group distinguishes it from simple aliphatic aminothiols, potentially altering its cellular uptake, membrane partitioning, and metabolic stability.

Primary applications in research include:

-

Radioprotection: Scavenging of radiation-induced reactive oxygen species (ROS) and hydroxyl radicals.

-

Chemoprotection: Modulation of alkylating agent toxicity (e.g., cisplatin, bleomycin).

-

Surface Chemistry: Functionalization of gold nanoparticles or quantum dots via the thiol moiety.

Chemical Properties Table

| Property | Specification | Notes |

| CAS Number | 5977-96-8 | |

| Formula | C₈H₁₇NS | |

| MW | 159.29 g/mol | |

| Physical State | Liquid (Free Base) | Often oily; "Stench" characteristic of thiols.[1] |

| Solubility | Low in neutral water; High in Ethanol, DMSO, or acidic aqueous buffers (pH < 6). | Critical: Free base oxidizes rapidly in air. |

| Stability | Oxidatively unstable | Forms disulfides (dimers) upon exposure to air. |

Core Directive: Handling & Preparation Strategy

Expert Insight: The most common failure mode with aminothiols is inadvertent oxidation before the experiment begins. The free thiol (-SH) is the active species for radical scavenging. If your stock solution turns cloudy or precipitates, it has likely dimerized to the disulfide, rendering it inactive for direct radical scavenging.

Protocol A: Preparation of Stable Stock Solution (100 mM)

Reagents:

-

2-(Cyclohexylamino)ethanethiol (Pure)

-

Solvent: Degassed 0.1 M HCl (preferred) or Anhydrous DMSO.

-

Inert Gas: Nitrogen (N₂) or Argon.[2]

Procedure:

-

Degassing: Purge your solvent (0.1 M HCl or DMSO) with N₂ for 15 minutes prior to use to remove dissolved oxygen.

-

Weighing: Weigh the reagent rapidly. If liquid, use a gas-tight syringe to transfer.

-

Dissolution:

-

Acidic Route (Recommended): Dissolve in degassed 0.1 M HCl. The amine will protonate, increasing solubility and stability.

-

Organic Route: Dissolve in anhydrous DMSO.

-

-

Storage: Aliquot into single-use amber vials under N₂ atmosphere. Store at -20°C or -80°C. Do not refreeze.

Experimental Protocols

Protocol B: In Vitro Cytotoxicity Profiling (MTT/CCK-8 Assay)

Objective: Determine the Maximum Tolerated Dose (MTD) before efficacy testing.

Rationale: Aminothiols can exhibit cytotoxicity at high millimolar concentrations due to auto-oxidation (generating H₂O₂) or metal chelation.

-

Seeding: Seed cells (e.g., CHO, V79, HEK293) in 96-well plates (5,000 cells/well). Incubate 24h.

-

Treatment: Prepare serial dilutions of the stock (e.g., 10 µM to 10 mM) in complete media.

-

Note: If using the HCl stock, ensure the final volume added does not acidify the culture media (keep v/v < 1% and buffer with HEPES if necessary).

-

-

Incubation: Incubate cells with the compound for 24h or 48h.

-

Readout: Add MTT or CCK-8 reagent. Measure absorbance at 450/570 nm.

-

Analysis: Plot dose-response curve to calculate IC₅₀. Select a working concentration of < IC₁₀ for protection assays.

Protocol C: Radioprotection Assay (Clonogenic Survival)

Objective: Quantify the ability of the compound to protect cells from Ionizing Radiation (IR).

Mechanism: The aminothiol must be present during irradiation to scavenge short-lived hydroxyl radicals (•OH).[3][4]

-